Influenza virus NP (266-274)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Influenza virus NP (266-274) is a peptide derived from the nucleoprotein of the influenza virus. This nucleoprotein is a highly conserved multifunctional protein that plays an essential role in the infection process of all subtypes of influenza virus. It is involved in the regulation of viral polymerase activity and the transport of the viral genome into and out of the host cell nucleus by forming the viral ribonucleoprotein complex .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

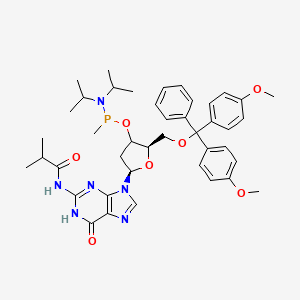

The preparation of Influenza virus NP (266-274) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like Influenza virus NP (266-274) often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Influenza virus NP (266-274) can undergo various chemical reactions, including:

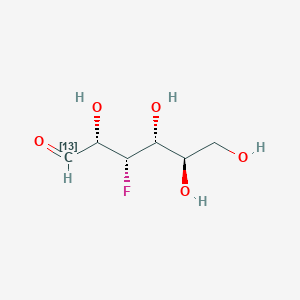

Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Applications De Recherche Scientifique

Chemistry

In chemistry, Influenza virus NP (266-274) is used as a model peptide to study protein-peptide interactions and to develop peptide-based inhibitors targeting viral proteins .

Biology

In biological research, this peptide is used to investigate the mechanisms of viral replication and host immune response. It serves as a tool to study the role of nucleoprotein in the viral life cycle .

Medicine

In medicine, Influenza virus NP (266-274) is explored for its potential as a vaccine candidate. It is also used in the development of antiviral drugs that target the nucleoprotein to inhibit viral replication .

Industry

In the pharmaceutical industry, this peptide is used in high-throughput screening assays to identify potential antiviral compounds. It is also employed in the production of diagnostic kits for influenza virus detection .

Mécanisme D'action

Influenza virus NP (266-274) exerts its effects by interacting with the viral ribonucleoprotein complex. The nucleoprotein binds to viral RNA and regulates the activity of the viral polymerase. This interaction is crucial for the replication and transcription of the viral genome. The peptide also plays a role in the nuclear import and export of the viral ribonucleoprotein complex, facilitating the transport of the viral genome into and out of the host cell nucleus .

Comparaison Avec Des Composés Similaires

Similar Compounds

Influenza virus NP (1-498): The full-length nucleoprotein involved in similar functions as the NP (266-274) peptide.

Influenza virus NP (1-230): A truncated version of the nucleoprotein used in structural studies.

Influenza virus NP (231-498): Another truncated version used to study specific domains of the nucleoprotein.

Uniqueness

Influenza virus NP (266-274) is unique due to its specific sequence, which allows it to interact with key functional domains of the nucleoprotein. This interaction is essential for the regulation of viral polymerase activity and the transport of the viral genome. Its highly conserved nature makes it an attractive target for antiviral drug development .

Propriétés

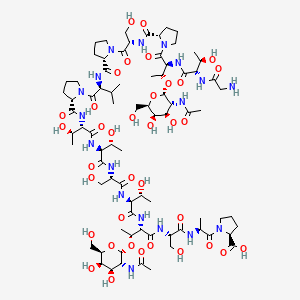

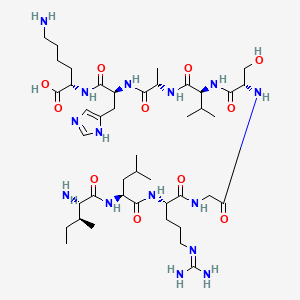

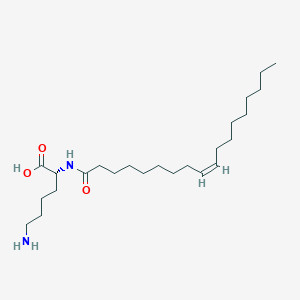

Formule moléculaire |

C43H77N15O11 |

|---|---|

Poids moléculaire |

980.2 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C43H77N15O11/c1-8-24(6)33(45)40(66)57-29(16-22(2)3)37(63)54-27(13-11-15-49-43(46)47)36(62)50-19-32(60)53-31(20-59)39(65)58-34(23(4)5)41(67)52-25(7)35(61)56-30(17-26-18-48-21-51-26)38(64)55-28(42(68)69)12-9-10-14-44/h18,21-25,27-31,33-34,59H,8-17,19-20,44-45H2,1-7H3,(H,48,51)(H,50,62)(H,52,67)(H,53,60)(H,54,63)(H,55,64)(H,56,61)(H,57,66)(H,58,65)(H,68,69)(H4,46,47,49)/t24-,25-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |

Clé InChI |

VEMFDDRJGROATN-OALNSFTHSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)